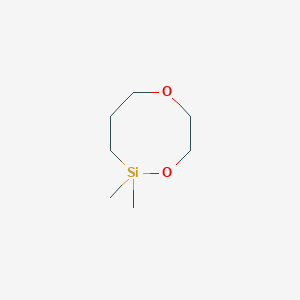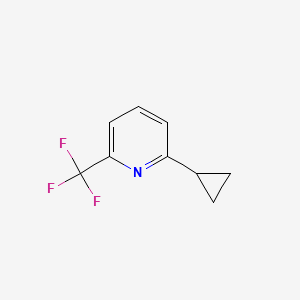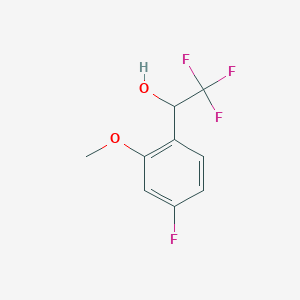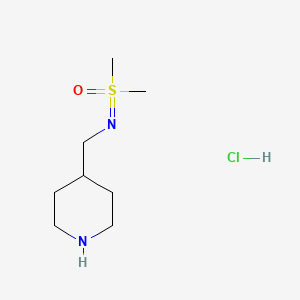
2,2-Dimethyl-1,6,2-dioxasilocane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-1,6,2-dioxasilocane is an organosilicon compound with the molecular formula C₇H₁₆O₂Si. It is a cyclic compound containing silicon, oxygen, and carbon atoms. This compound is known for its unique structural properties and is used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2-Dimethyl-1,6,2-dioxasilocane can be synthesized through several methods. One common method involves the reaction of dimethylchlorosilane with ethylene glycol in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired cyclic compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, and the compound is usually purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-1,6,2-dioxasilocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane derivatives.
Reduction: Reduction reactions can yield silane derivatives.
Substitution: The silicon atom in the compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkoxides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted siloxane compounds.
Applications De Recherche Scientifique
2,2-Dimethyl-1,6,2-dioxasilocane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Research is ongoing into its use in medical implants and prosthetics.
Industry: It is used in the production of silicone-based materials, including sealants, adhesives, and coatings.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-1,6,2-dioxasilocane involves its interaction with various molecular targets. The silicon atom in the compound can form bonds with other elements, leading to the formation of stable structures. The pathways involved in its reactions include nucleophilic substitution and oxidation-reduction mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyl-1,3-dioxane: Similar in structure but lacks the silicon atom.
1,6-Dioxa-2-silacyclooctane: Another cyclic organosilicon compound with different substituents.
Uniqueness
2,2-Dimethyl-1,6,2-dioxasilocane is unique due to the presence of both silicon and oxygen in its cyclic structure, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C7H16O2Si |
|---|---|
Poids moléculaire |
160.29 g/mol |
Nom IUPAC |
2,2-dimethyl-1,6,2-dioxasilocane |
InChI |
InChI=1S/C7H16O2Si/c1-10(2)7-3-4-8-5-6-9-10/h3-7H2,1-2H3 |
Clé InChI |
QFAKPIBJQMIKPP-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(CCCOCCO1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazine-6-carboxylic acid](/img/structure/B11718349.png)
![Diethyl [(hydroxyimino)bis(2,2,2-trichloroethane-1,1-diyl)]biscarbamate](/img/structure/B11718354.png)



![(S)-2-[4-[[(Trifluoromethyl)sulfonyl]oxy]phenyl]propanoic Acid](/img/structure/B11718378.png)


![Furo[2,3-b]furan-2(3H)-one, tetrahydro-, cis-](/img/structure/B11718403.png)
![(1S,3aS,3bS,9aR,9bS,11aS)-1,9a-dihydroxy-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one](/img/structure/B11718408.png)



